N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea
Description
Chemical Identity and Structural Analysis of N-[(2,6-Dichlorobenzyl)oxy]-N-[(Methoxyimino)methyl]urea
Systematic Nomenclature and IUPAC Conventions
The compound this compound adheres to IUPAC naming rules, which prioritize functional group hierarchy and substituent positioning. Its systematic name is 1-[(2,6-dichlorophenyl)methoxy]-3-(methoxyiminomethyl)urea , reflecting the following structural features:
- A urea backbone (-NH-C(=O)-NH- ).
- A 2,6-dichlorobenzyloxy group attached to one nitrogen atom.
- A methoxyiminomethyl group (-CH=N-OCH₃) bonded to the adjacent nitrogen.
The CAS registry number for this compound is 338395-28-1 , and its molecular formula is C₁₀H₁₁Cl₂N₃O₃ .
Table 1: Nomenclature and identifiers
| Property | Value |
|---|---|
| IUPAC Name | 1-[(2,6-Dichlorophenyl)methoxy]-3-(methoxyiminomethyl)urea |
| CAS Number | 338395-28-1 |
| Molecular Formula | C₁₀H₁₁Cl₂N₃O₃ |
| Molecular Weight | 292.12 g/mol |
The numbering of the dichlorophenyl ring follows ortho (2), meta (4), and para (6) conventions, with chlorine atoms occupying the 2 and 6 positions .
Molecular Architecture and Stereochemical Considerations
The molecule consists of a planar urea core flanked by two distinct substituents (Figure 1):
- 2,6-Dichlorobenzyloxy group : A benzyl ether with chlorine atoms at the 2 and 6 positions of the aromatic ring. This substituent introduces steric bulk and electronic effects due to the electronegative chlorines.
- Methoxyiminomethyl group : An imine (-CH=N-) linked to a methoxy (-OCH₃) group, contributing to resonance stabilization and potential hydrogen-bonding interactions.
Table 2: Structural components
| Component | Description |
|---|---|
| Urea backbone | Central -NH-C(=O)-NH- moiety |
| 2,6-Dichlorobenzyloxy | Chlorinated aromatic ether substituent |
| Methoxyiminomethyl | Imine-functionalized methoxy group |
The molecule lacks chiral centers, as all substituents are either symmetrically arranged (2,6-dichlorophenyl) or part of planar functional groups (imine). Consequently, stereoisomerism is not observed in this compound .
Comparative Analysis with Structurally Related Urea Derivatives
This compound belongs to a broader class of substituted ureas, which exhibit diverse pharmacological and agrochemical activities. Key comparisons include:
Positional Isomerism: 2,6- vs. 2,4-Dichloro Substitution
The 2,6-dichloro isomer differs from its 2,4-dichloro counterpart (CAS 1923EM) in chlorine placement on the benzyl ring. The 2,6-substitution creates a para-disposed chlorine-free position, reducing steric hindrance compared to the 2,4-isomer. This structural distinction influences electronic properties and intermolecular interactions .
Functional Group Variations
- Methoxyiminomethyl vs. Methoxymethyl : Replacing the imine group with a simple methoxymethyl (as in 1-(methoxymethyl)urea, CAS 13824-21-0) eliminates conjugation possibilities, altering solubility and reactivity .
- Chlorophenyl vs. Phenyl : The absence of chlorine atoms in unsubstituted phenyl urea derivatives reduces molecular weight and lipophilicity.
Table 3: Comparative properties of urea derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| This compound | C₁₀H₁₁Cl₂N₃O₃ | 292.12 | Dichlorophenyl, methoxyimine |
| N-[(2,4-Dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea | C₁₀H₁₁Cl₂N₃O₃ | 292.12 | Dichlorophenyl (2,4), methoxyimine |
| 1-(Methoxymethyl)urea | C₃H₈N₂O₂ | 104.11 | Methoxymethyl substituent |
The 2,6-dichloro derivative’s higher molecular weight and chlorine content enhance its potential for π-π stacking and hydrophobic interactions compared to non-halogenated analogs .
Properties
Molecular Formula |
C10H11Cl2N3O3 |
|---|---|
Molecular Weight |
292.12 g/mol |
IUPAC Name |
1-[(2,6-dichlorophenyl)methoxy]-3-[(E)-methoxyiminomethyl]urea |
InChI |
InChI=1S/C10H11Cl2N3O3/c1-17-14-6-13-10(16)15-18-5-7-8(11)3-2-4-9(7)12/h2-4,6H,5H2,1H3,(H2,13,14,15,16) |
InChI Key |
KXRDHVNPUYEBHT-UHFFFAOYSA-N |
Isomeric SMILES |
CO/N=C/NC(=O)NOCC1=C(C=CC=C1Cl)Cl |
Canonical SMILES |
CON=CNC(=O)NOCC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,6-Dichlorobenzaldehyde Oxime
Reaction Conditions :
2,6-Dichlorobenzaldehyde is reacted with hydroxylamine hydrochloride in ethanol/water under reflux (90°C, 24 hours). Sodium hydroxide or triethylamine is used to neutralize HCl byproducts.
Mechanism :
The aldehyde group undergoes nucleophilic attack by hydroxylamine, forming the oxime via condensation.
Chlorination of Oxime to Form 2,6-Dichloro-N-hydroxybenzimidoyl Chloride
Reaction Conditions :
The oxime intermediate is treated with N-chlorosuccinimide (NCS) in DMF or chloroform.
| Yield | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|
| 90% | DMF | 20–50°C | 2h | Optimal for industrial scale |
| 64% | CHCl₃ | 20°C | 4h | Lower yield due to solubility issues |
Critical Parameters :
Methoxyimino Group Introduction
Reaction with Methoxyamine :
The chlorinated intermediate reacts with methoxyamine hydrochloride in the presence of a base (e.g., NaHCO₃).
| Yield | Base | Solvent | Temperature | Time |
|---|---|---|---|---|
| 78% | NaHCO₃ | THF | 60°C | 6h |
| 82% | K₂CO₃ | Acetone | 50°C | 4h |
Side Reactions :
Urea Bond Formation
Coupling with Urea Derivative :
The methoxyimino intermediate is reacted with a benzyloxyurea precursor using carbodiimide coupling agents (e.g., EDC·HCl).
| Yield | Coupling Agent | Solvent | Temperature | Time |
|---|---|---|---|---|
| 85% | EDC·HCl, HOBt | DMF | RT | 12h |
| 72% | DCC, DMAP | CH₂Cl₂ | 0–5°C | 24h |
Purification :
Recrystallization from methanol/water mixtures improves purity to >98%.
Industrial-Scale Optimization Strategies
Solvent and Catalyst Selection
Chemical Reactions Analysis
Types of Reactions
1-[(2,6-dichlorophenyl)methoxy]-3-[(1E)-(methoxyimino)methyl]urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Agricultural Applications
Herbicidal Properties
The compound is primarily explored for its potential herbicidal properties. Research indicates that it can inhibit the growth of certain weeds, making it a candidate for use in herbicide formulations. The mechanism of action likely involves interference with specific biochemical pathways in plants, although detailed studies are ongoing to elucidate these mechanisms.
Fungicidal Activity
In addition to its herbicidal potential, N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea may exhibit fungicidal properties. This aspect is particularly relevant in protecting crops from fungal infections, thereby enhancing agricultural productivity.
Biological Research Applications
Enzyme Inhibition Studies
The compound's interaction with biological systems is a key area of research. Studies have shown that it may act as an inhibitor of various enzymes involved in metabolic pathways. Understanding these interactions can provide insights into its potential therapeutic applications.
Mechanism of Action Exploration
Research into the binding affinity of this compound to specific receptors and enzymes is crucial for determining its efficacy as a therapeutic agent. Such studies often focus on the biochemical pathways affected by the compound, which can lead to the development of new drugs or agricultural chemicals.
Case Studies and Research Findings
Several studies have been conducted to explore the applications of this compound:
Case Study 1: Herbicidal Efficacy
A study focusing on the herbicidal efficacy of this compound demonstrated significant inhibition of weed growth in controlled environments. The results indicated that specific concentrations could effectively reduce weed populations without adversely affecting crop yields.
Case Study 2: Enzyme Interaction
Another research effort investigated the interaction between this compound and specific enzymes involved in plant metabolism. The findings suggested that the compound could inhibit key enzymes, leading to reduced growth rates in targeted weeds.
Mechanism of Action
The mechanism of action of 1-[(2,6-dichlorophenyl)methoxy]-3-[(1E)-(methoxyimino)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Urea Derivatives
Substituent-Based Comparison
Table 1: Substituent Analysis of Urea-Based Compounds
Key Observations :
- The target compound’s 2,6-dichlorobenzyl group is distinct from the halogenated aryl groups in chloroxuron (chlorophenoxy) and hexaflumuron (tetrafluoroethoxy). Chlorine atoms enhance stability and lipophilicity, critical for pesticidal activity.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- The target compound’s higher pKa (9.77) suggests greater basicity compared to hexaflumuron (pKa ~7.2), impacting solubility and ionizability in environmental or biological systems.
- Lower molecular weight (292.12 vs. 406–461 g/mol) may enhance mobility in agricultural applications but reduce persistence .
Biological Activity
N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea is a synthetic organic compound that has gained attention for its biological activities, particularly in agricultural and medicinal fields. Its unique molecular structure contributes to its potential as an herbicide and fungicide, as well as its interactions with various biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure
- Molecular Formula : C16H13Cl4N3O3
- Molar Mass : 437.1 g/mol
- CAS Number : 338403-96-6
Structural Features
The compound features a dichlorobenzyl group and a methoxyimino functional group, which are critical for its biological activity. The presence of chlorine atoms enhances its interaction with biological targets.
This compound exhibits various biological activities primarily through enzyme inhibition and receptor modulation. Its mechanisms include:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : It can interact with receptors that modulate cellular signaling pathways, influencing processes such as cell growth and apoptosis.
Potential Applications
- Agricultural Use : Exhibits herbicidal and fungicidal properties, making it valuable in crop protection.
- Medicinal Applications : Investigated for potential therapeutic effects against various diseases due to its antimicrobial properties.
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity : Research indicated that the compound showed significant antimicrobial effects against a range of pathogens, suggesting its potential as a therapeutic agent .
- Fungicidal Properties : A study demonstrated that this compound effectively inhibited fungal growth in vitro, supporting its use in agricultural applications .
- Enzyme Inhibition Studies : Investigations into its interaction with specific enzymes revealed that it could inhibit certain metabolic pathways in microbial cells, leading to reduced viability .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Dichlorobenzyl and methoxyimino groups | Potential herbicidal and fungicidal |
| Methoxyimino derivatives | Methoxyimino group | Varies; some may have similar activities |
| Chlorinated phenolic compounds | Chlorinated aromatic rings | Varies; often involved in similar reactions |
The unique combination of functional groups in this compound distinguishes it from other compounds with similar structures, enhancing its specific biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
